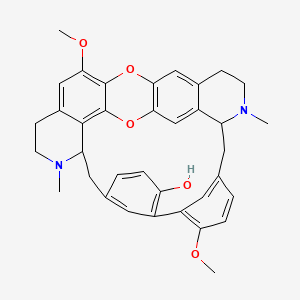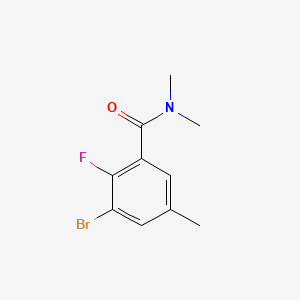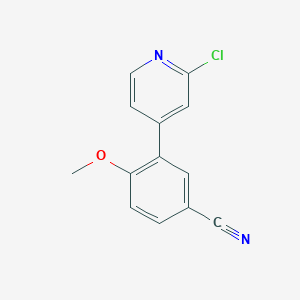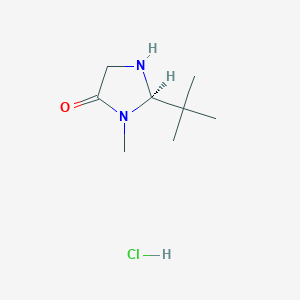
2-O-hexyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-hexyl-sn-glycerol: is a glycerolipid compound with the chemical formula C₉H₂₀O₃. It is a monoalkylglycerol, specifically a monoradylglycerol, where a hexyl group is attached to the second carbon of the glycerol backbone. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-hexyl-sn-glycerol typically involves the alkylation of glycerol. One common method is the reaction of glycerol with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic processes. For example, the use of sucrose phosphorylase from Leuconostoc mesenteroides has been reported for the regio-selective glycosylation of glycerol . This method involves the use of whole-cell catalysts and controlled bioreactor conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 2-O-hexyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glycerol backbone can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of hexyl aldehyde or hexanoic acid.
Reduction: Formation of hexyl diol.
Substitution: Formation of various alkyl or acyl derivatives.
Applications De Recherche Scientifique
2-O-hexyl-sn-glycerol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex glycerolipids.
- Employed in the study of lipid metabolism and enzymatic reactions involving glycerolipids.
Biology:
- Investigated for its role in cellular signaling and membrane dynamics.
- Used in the study of lipid-protein interactions.
Medicine:
- Explored for its potential antimicrobial properties .
- Studied for its effects on cell proliferation and differentiation.
Industry:
- Utilized in the production of cosmetics and personal care products due to its emollient properties.
- Employed in the food industry as a stabilizer and emulsifier.
Mécanisme D'action
The mechanism of action of 2-O-hexyl-sn-glycerol involves its interaction with cellular membranes and proteins. The hexyl group provides hydrophobic interactions, while the glycerol backbone can form hydrogen bonds with other molecules. This dual functionality allows it to modulate membrane fluidity and protein function. The compound can also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-O-α-glucosyl-sn-glycerol: A glycosylated derivative of glycerol with applications in cosmetics and food industries.
2-O-α-d-glucosyl-d-glycerate: Another glycosylated glycerol derivative used as an osmolyte.
Uniqueness: 2-O-hexyl-sn-glycerol is unique due to its specific alkylation at the second carbon, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of emulsions and liposomes.
Propriétés
Numéro CAS |
100078-38-4 |
|---|---|
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-hexoxypropane-1,3-diol |
InChI |
InChI=1S/C9H20O3/c1-2-3-4-5-6-12-9(7-10)8-11/h9-11H,2-8H2,1H3 |
Clé InChI |
PXWAQUODOTWYMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


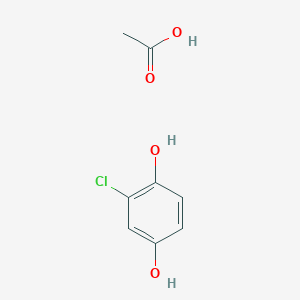
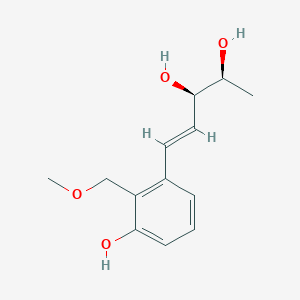
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
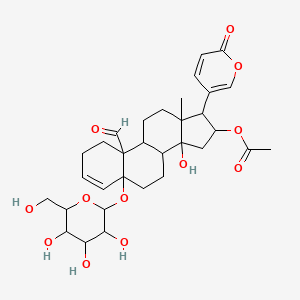


![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
